molecular formula C16H21N3O3S B6581639 methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate CAS No. 1206986-59-5

methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate

Cat. No.: B6581639
CAS No.: 1206986-59-5
M. Wt: 335.4 g/mol
InChI Key: BGIBIGHPIBUEDZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.13036271 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its structural rigidity and ability to enhance the biological activity of derivatives. The presence of the thiadiazole moiety is significant, as this group is associated with various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,3-thiadiazole moiety exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) in the range of 62.5 μg/mL for some derivatives .
  • Antifungal Activity : The compound has demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger. The introduction of additional functional groups has been shown to enhance this activity .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. This compound may exhibit similar properties:

  • Cytotoxicity : In vitro studies have indicated that related compounds possess cytotoxic effects on various cancer cell lines. For example, certain thiadiazole derivatives have shown IC50 values as low as 2.58 μM against breast carcinoma cells .
  • Mechanism of Action : The proposed mechanisms include interference with tubulin polymerization and induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activities of thiadiazole derivatives:

  • Study on Antimicrobial Activity : A study highlighted that compounds with a similar structure exhibited significant antibacterial effects against Salmonella typhi and E. coli, with zones of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk .
  • Cytotoxicity Assessment : In another research effort, several thiadiazole derivatives were evaluated for their antiproliferative activities against human cancer cell lines including T47D (breast), HT-29 (colon), and Jurkat E6.1 (T-cell leukemia). Results indicated that specific substitutions on the thiadiazole ring could enhance antiproliferative effects .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsEffective Concentration (MIC/IC50)Reference
AntibacterialStaphylococcus aureus62.5 μg/mL
AntibacterialEscherichia coliNot specified
AntifungalCandida albicansModerate activity
CytotoxicBreast Carcinoma (T47D)IC50 = 2.58 μM
CytotoxicColon Carcinoma (HT-29)Various IC50 values

Properties

IUPAC Name

methyl 3-[(4-methylthiadiazole-5-carbonyl)amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-9-12(23-19-18-9)13(20)17-16-6-10-3-11(7-16)5-15(4-10,8-16)14(21)22-2/h10-11H,3-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIBIGHPIBUEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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